molecular formula C7H11BrClN3O B2530603 (3S,4R)-4-(4-Bromopyrazol-1-yl)oxolan-3-amine;hydrochloride CAS No. 2138551-02-5

(3S,4R)-4-(4-Bromopyrazol-1-yl)oxolan-3-amine;hydrochloride

Cat. No.: B2530603
CAS No.: 2138551-02-5
M. Wt: 268.54 g/mol
InChI Key: MQARLQRQESURFI-UOERWJHTSA-N
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Description

(3S,4R)-4-(4-Bromopyrazol-1-yl)oxolan-3-amine;hydrochloride is a useful research compound. Its molecular formula is C7H11BrClN3O and its molecular weight is 268.54 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Research in the field of chemistry often involves the synthesis and characterization of novel compounds for various applications. For instance, the study on the synthesis of trans N-Substituted Pyrrolidine Derivatives bearing a 1,2,4-triazole ring highlights the importance of such scaffolds in medicinal chemistry, showcasing their role in the development of clinical drugs (Tangella Nagendra Prasad et al., 2021). This suggests that the structural motifs similar to "(3S,4R)-4-(4-Bromopyrazol-1-yl)oxolan-3-amine;hydrochloride" could have significant biological activity, warranting further investigation into their synthesis and potential applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (3S,4R)-4-(4-Bromopyrazol-1-yl)oxolan-3-amine;hydrochloride involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "4-bromopyrazole", "3-chloro-1,2-propanediol", "ammonium hydroxide", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "water" ], "Reaction": [ "Step 1: 4-bromopyrazole is reacted with sodium hydroxide in water to form 4-bromopyrazol-1-ol.", "Step 2: 4-bromopyrazol-1-ol is reacted with 3-chloro-1,2-propanediol in the presence of potassium carbonate in diethyl ether to form (3R,4S)-4-(4-bromopyrazol-1-yl)oxolan-3-ol.", "Step 3: (3R,4S)-4-(4-bromopyrazol-1-yl)oxolan-3-ol is reacted with ammonium hydroxide in methanol to form (3S,4R)-4-(4-bromopyrazol-1-yl)oxolan-3-amine.", "Step 4: (3S,4R)-4-(4-bromopyrazol-1-yl)oxolan-3-amine is reacted with hydrochloric acid to form the hydrochloride salt of the target compound." ] }

CAS No.

2138551-02-5

Molecular Formula

C7H11BrClN3O

Molecular Weight

268.54 g/mol

IUPAC Name

(3R,4S)-4-(4-bromopyrazol-1-yl)oxolan-3-amine;hydrochloride

InChI

InChI=1S/C7H10BrN3O.ClH/c8-5-1-10-11(2-5)7-4-12-3-6(7)9;/h1-2,6-7H,3-4,9H2;1H/t6-,7+;/m0./s1

InChI Key

MQARLQRQESURFI-UOERWJHTSA-N

Isomeric SMILES

C1[C@@H]([C@@H](CO1)N2C=C(C=N2)Br)N.Cl

SMILES

C1C(C(CO1)N2C=C(C=N2)Br)N.Cl

Canonical SMILES

C1C(C(CO1)N2C=C(C=N2)Br)N.Cl

solubility

not available

Origin of Product

United States

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